molecular formula C20H19N3O2S B12204008 2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone

2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone

Cat. No.: B12204008
M. Wt: 365.5 g/mol
InChI Key: BUUUQOMCBSQDKN-UHFFFAOYSA-N
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Description

2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their wide range of applications in medicinal chemistry, agriculture, and material science due to their diverse biological activities and chemical properties.

Preparation Methods

The synthesis of 2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone typically involves multiple steps. One common method includes the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in an alkaline medium with 2-bromo-1-phenylethanone, followed by reduction of the corresponding ketone . This method ensures the formation of the desired triazole derivative with high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl and triazole rings can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can bind to metal ions and proteins, altering their function and leading to the observed biological effects. The phenyl and allyl groups contribute to the compound’s ability to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar compounds include other triazole derivatives, such as:

Compared to these compounds, 2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C20H19N3O2S

Molecular Weight

365.5 g/mol

IUPAC Name

2-[[5-(phenoxymethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone

InChI

InChI=1S/C20H19N3O2S/c1-2-13-23-19(14-25-17-11-7-4-8-12-17)21-22-20(23)26-15-18(24)16-9-5-3-6-10-16/h2-12H,1,13-15H2

InChI Key

BUUUQOMCBSQDKN-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)C2=CC=CC=C2)COC3=CC=CC=C3

Origin of Product

United States

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